

Application Notes and Protocols for Z-VEID-AFC Working Solution

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Compound of Interest

Compound Name: Z-VEID-AFC

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These application notes provide detailed protocols for the preparation and use of a **Z-VEID-AFC** working solution for the measurement of caspase-6 activity. **Z-VEID-AFC** is a fluorogenic substrate that enables sensitive detection of caspase-6, an executioner caspase involved in apoptosis and implicated in neurodegenerative diseases.

Introduction

Z-VEID-AFC is a synthetic tetrapeptide, N-benzyloxycarbonyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin, designed as a specific substrate for caspase-6. The sequence VEID is derived from the cleavage site of lamin A, a known substrate of caspase-6.^[1] In its intact form, the AFC fluorophore is quenched. Upon cleavage by active caspase-6 between aspartic acid (D) and AFC, the free AFC molecule exhibits fluorescence, which can be measured to quantify enzyme activity.^{[2][3]} This assay is a valuable tool for studying apoptosis and for screening potential caspase-6 inhibitors.

Properties of **Z-VEID-AFC** and AFC:

Property	Value	Reference
Z-VEID-AFC Molecular Weight	819.78 g/mol	[4][5]
Z-VEID-AFC Solubility	Soluble in DMSO (≥ 72.8 mg/mL) and DMF; insoluble in ethanol and water.	[2][6]
Storage	Store at -20°C.	[5][6][7]
AFC Excitation Wavelength	395-400 nm	[1][2]
AFC Emission Wavelength	495-505 nm	[1][2]
Km for Caspase-6	30 μ M	[6]

Experimental Protocols

Preparation of Z-VEID-AFC Stock Solution

Materials:

- **Z-VEID-AFC** powder
- Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

- Allow the **Z-VEID-AFC** powder to equilibrate to room temperature before opening the vial.
- Prepare a 10 mM stock solution by dissolving the **Z-VEID-AFC** powder in anhydrous DMSO. For example, to prepare 100 μ L of a 10 mM stock solution, add 100 μ L of DMSO to 0.82 mg of **Z-VEID-AFC** powder.
- Vortex gently until the substrate is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.[5][6][7]

Preparation of Z-VEID-AFC Working Solution

The final concentration of the **Z-VEID-AFC** working solution will depend on the specific assay conditions, but a final concentration of 50 μM is commonly used.[8][9] The working solution should be prepared fresh on the day of the experiment.

Materials:

- **Z-VEID-AFC** stock solution (10 mM in DMSO)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[8]

Procedure:

- Thaw an aliquot of the 10 mM **Z-VEID-AFC** stock solution on ice, protected from light.
- Determine the required volume of the working solution based on the number of assays to be performed.
- Prepare a 2X working solution (e.g., 100 μM) by diluting the 10 mM stock solution in Assay Buffer. For example, to prepare 1 mL of 100 μM 2X working solution, add 10 μL of the 10 mM stock solution to 990 μL of Assay Buffer.
- Mix gently by inversion. Keep the working solution on ice and protected from light until use.

Caspase-6 Activity Assay in Cell Lysates

This protocol describes a general procedure for measuring caspase-6 activity in cell lysates using a 96-well plate format.

Materials:

- Cells of interest (treated to induce apoptosis and untreated controls)
- Ice-cold Phosphate-Buffered Saline (PBS)

- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)[9]
- **Z-VEID-AFC** working solution (2X)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

a. Sample Preparation (Cell Lysate):

- Induce apoptosis in your target cells using the desired treatment. Include a non-induced control group.
- Harvest the cells and wash them once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common ratio is 50-100 μ L of buffer per 1-2 million cells.[9]
- Incubate the cell suspension on ice for 10-15 minutes.[9]
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.[10]
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
- Determine the protein concentration of the lysate using a standard method such as the BCA assay.

b. Assay Procedure:

- On a black 96-well plate, add 10-50 μ g of cell lysate protein to each well.[9][10]
- Adjust the volume in each well to 50 μ L with Assay Buffer.
- Controls:

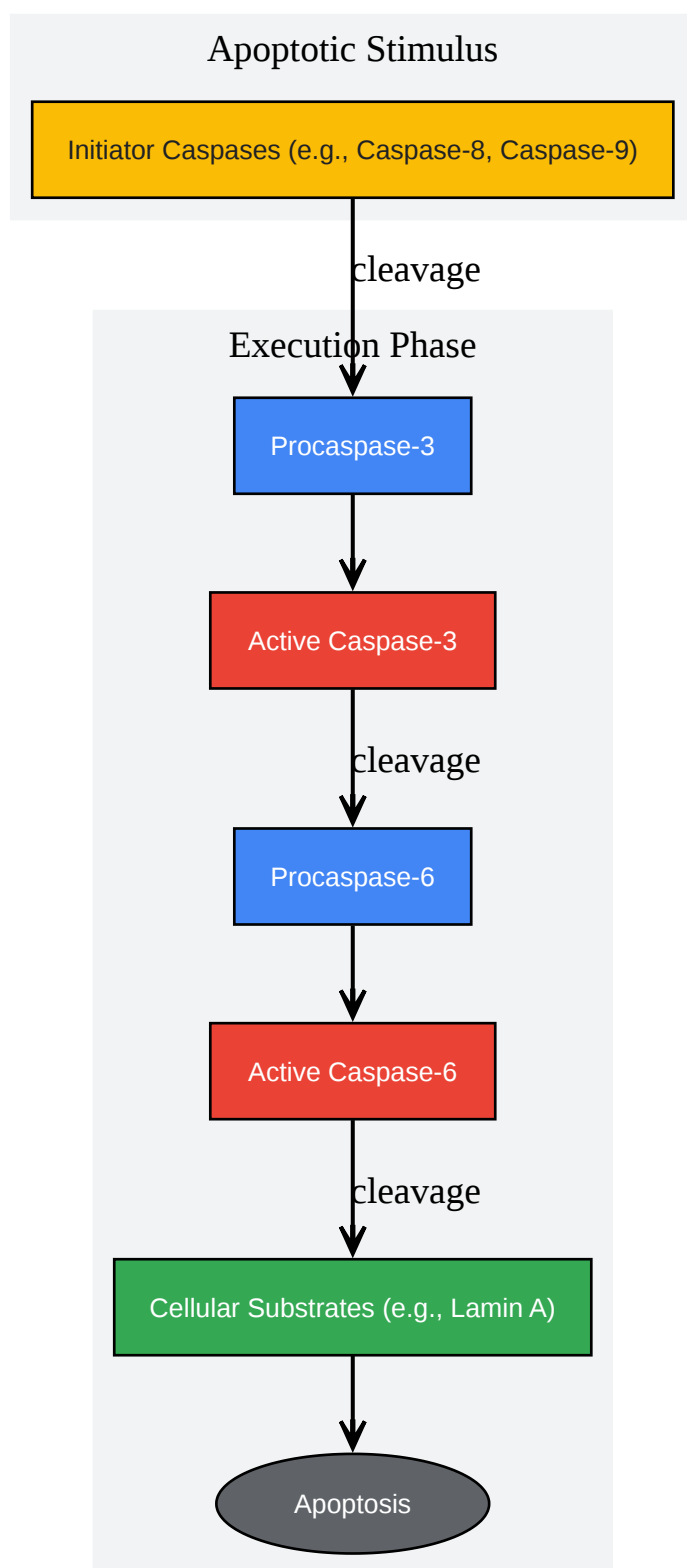
- Blank: 50 μ L of Lysis Buffer without cell lysate.
- Negative Control (optional): Lysate from apoptotic cells pre-incubated with a caspase-6 inhibitor (e.g., Ac-VEID-CHO).
- Positive Control (optional): Purified active caspase-6 enzyme.
- Initiate the reaction by adding 50 μ L of the 2X **Z-VEID-AFC** working solution to each well, bringing the final volume to 100 μ L and the final substrate concentration to 50 μ M.
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.^{[1][2]}
- Record readings every 5 minutes for 30-60 minutes.

c. Data Analysis:

- Subtract the fluorescence readings of the blank from the readings of all other wells.
- Plot the fluorescence intensity versus time for each sample.
- Determine the rate of the reaction (Δ RFU/min) from the linear portion of the curve.
- The caspase-6 activity is proportional to this rate. For quantitative analysis, a standard curve can be generated using known concentrations of free AFC.

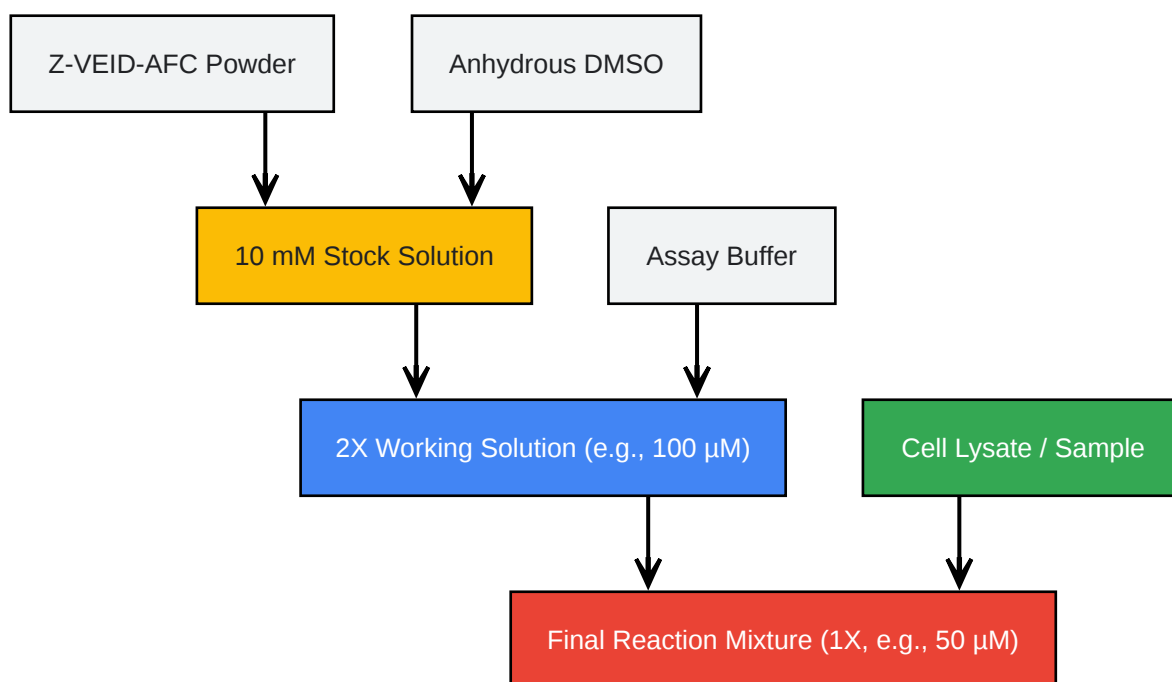
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-6 signaling pathway and the experimental workflow for preparing the **Z-VEID-AFC** working solution.



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Caption: Caspase-6 signaling pathway in apoptosis.



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Caption: Workflow for preparing **Z-VEID-AFC** working solution.

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